2'-Deoxy-N3-methylcytidine
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Overview
Description
2’-Deoxy-N3-methylcytidine is a nucleoside analog, specifically a modified form of cytidine where the hydroxyl group at the 2’ position of the ribose sugar is replaced with a hydrogen atom, and a methyl group is added to the nitrogen at the 3 position of the cytosine base. This compound is known for its significant antiviral and antitumor properties, making it a valuable subject in medicinal chemistry and drug development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2’-Deoxy-N3-methylcytidine typically involves the methylation of 2’-deoxycytidine. One common method includes the use of methyl iodide as the methylating agent in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures .
Industrial Production Methods
Industrial production of 2’-Deoxy-N3-methylcytidine follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) .
Chemical Reactions Analysis
Types of Reactions
2’-Deoxy-N3-methylcytidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions under basic or acidic conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while substitution reactions can produce various alkylated or acylated derivatives .
Scientific Research Applications
2’-Deoxy-N3-methylcytidine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.
Biology: The compound is employed in studies of DNA and RNA synthesis and repair mechanisms.
Medicine: It has shown promise as an antiviral and antitumor agent, particularly in the treatment of hepatitis C and certain types of cancer.
Industry: The compound is used in the development of pharmaceuticals and as a research tool in various biochemical assays .
Mechanism of Action
The mechanism of action of 2’-Deoxy-N3-methylcytidine involves its incorporation into DNA or RNA, leading to chain termination or the formation of defective nucleic acids. This inhibits DNA synthesis and induces apoptosis in cancer cells. The compound also targets viral RNA-dependent RNA polymerase, making it effective against RNA viruses .
Comparison with Similar Compounds
2’-Deoxy-N3-methylcytidine is unique compared to other nucleoside analogs due to its specific modifications. Similar compounds include:
2’-Deoxycytidine: Lacks the methyl group at the 3 position.
5-Methylcytidine: Has a methyl group at the 5 position instead of the 3 position.
2’-Deoxy-5-methylcytidine: Combines the deoxy modification with a methyl group at the 5 position .
These compounds share some biological activities but differ in their specific mechanisms of action and therapeutic applications.
Properties
IUPAC Name |
4-amino-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-4H-pyrimidin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O4/c1-12-8(11)2-3-13(10(12)16)9-4-6(15)7(5-14)17-9/h2-3,6-9,14-15H,4-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LVMJWUXGGRMAIW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C=CN(C1=O)C2CC(C(O2)CO)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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